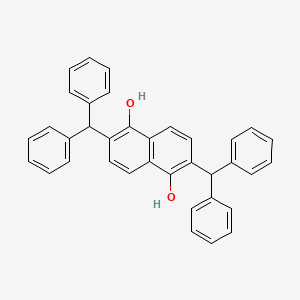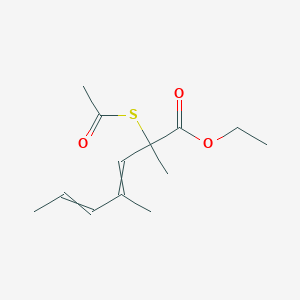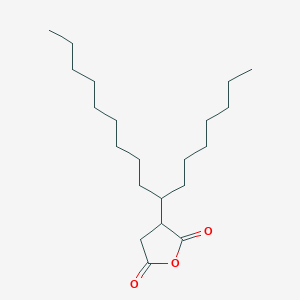
4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(diclorometilideno)-1,5-dihidro-2H-imidazol-2-ona es un compuesto heterocíclico de gran interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de imidazol sustituido con grupos amino y diclorometilideno. Sus propiedades químicas distintivas lo convierten en un tema valioso para estudios en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Amino-5-(diclorometilideno)-1,5-dihidro-2H-imidazol-2-ona típicamente implica la condensación de precursores apropiados en condiciones controladas. Un método común incluye la reacción de 4-aminoimidazol con cloruro de diclorometilideno en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano a bajas temperaturas para asegurar un alto rendimiento y pureza del producto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y la escalabilidad del proceso de síntesis. La purificación del producto final se logra típicamente mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Amino-5-(diclorometilideno)-1,5-dihidro-2H-imidazol-2-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Los grupos amino y diclorometilideno pueden participar en reacciones de sustitución nucleofílica, donde se utilizan reactivos como los haluros de alquilo o los cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; las reacciones generalmente se realizan en condiciones anhidras.
Sustitución: Haluros de alquilo, cloruros de acilo; las reacciones se llevan a cabo en presencia de una base como la piridina o la trietilamina.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, cada uno con propiedades químicas y físicas distintas.
Aplicaciones Científicas De Investigación
4-Amino-5-(diclorometilideno)-1,5-dihidro-2H-imidazol-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus propiedades farmacológicas únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con funcionalidades químicas específicas.
Mecanismo De Acción
El mecanismo por el cual 4-Amino-5-(diclorometilideno)-1,5-dihidro-2H-imidazol-2-ona ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando diversas vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
4-Amino-5-hidrazino-1,2,4-triazol: Comparte características estructurales similares y se utiliza en aplicaciones similares.
4-Amino-5-metil-2H-imidazol: Otro compuesto relacionado con propiedades químicas comparables.
4-Amino-5-piridil-4H-1,2,4-triazol-3-tiol: Conocido por su química de coordinación con iones metálicos.
Unicidad
4-Amino-5-(diclorometilideno)-1,5-dihidro-2H-imidazol-2-ona destaca por su grupo diclorometilideno, que confiere una reactividad y estabilidad únicas. Esto lo hace particularmente valioso en química sintética e investigación farmacéutica, donde a menudo se buscan tales propiedades.
Propiedades
Número CAS |
607706-78-5 |
|---|---|
Fórmula molecular |
C4H3Cl2N3O |
Peso molecular |
179.99 g/mol |
Nombre IUPAC |
4-amino-5-(dichloromethylidene)imidazol-2-one |
InChI |
InChI=1S/C4H3Cl2N3O/c5-2(6)1-3(7)9-4(10)8-1/h(H3,7,8,9,10) |
Clave InChI |
BZMJMJKGWJXFNR-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(Cl)Cl)C(=NC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)

![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)

